molecular formula C9H11Cl2NO2 B13741554 Ethyl 2-amino-5-chlorobenzoate hydrochloride CAS No. 130408-01-4

Ethyl 2-amino-5-chlorobenzoate hydrochloride

Cat. No.: B13741554
CAS No.: 130408-01-4
M. Wt: 236.09 g/mol
InChI Key: KXXRQWAHNWYYPH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chlorobenzoate hydrochloride is a benzoate ester derivative with a molecular formula of C₉H₁₀ClNO₂·HCl and a molecular weight of 236.09 g/mol (free base: 199.63 g/mol). Its structure features a chlorine substituent at the 5-position of the benzene ring, an amino group at the 2-position, and an ethyl ester group. Key physical properties include a density of 1.262 g/cm³, boiling point of 307.6°C (at 760 mmHg), and a calculated LogP (lipophilicity) of 2.68, indicating moderate hydrophobicity .

This compound serves as a critical pharmaceutical intermediate, particularly in synthesizing quinazolinone derivatives and other bioactive molecules . Its hydrochloride salt form enhances water solubility, making it advantageous for drug formulation. The synthesis typically involves halogenation of 2-aminobenzoic acid followed by esterification with ethanol and thionyl chloride .

Properties

CAS No.

130408-01-4

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

ethyl 2-amino-5-chlorobenzoate;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)7-5-6(10)3-4-8(7)11;/h3-5H,2,11H2,1H3;1H

InChI Key

KXXRQWAHNWYYPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Chlorination of Methyl or Ethyl Anthranilate Derivatives

  • Starting Material : Ethyl anthranilate or methyl anthranilate is used as the substrate for selective chlorination at the 5-position.
  • Chlorination Reagents : Sodium hypochlorite solution in combination with glacial acetic acid is employed as a mild and environmentally friendly chlorination reagent. The reaction is conducted in a mixed solvent system of an organic solvent and water.
  • Reaction Conditions : The chlorination is performed at low temperatures (below -5°C) to control regioselectivity and minimize side reactions. The reaction time is typically around 30 minutes.
  • Outcome : This step yields ethyl 2-amino-5-chlorobenzoate or its methyl ester analog with high selectivity and yield (above 85%), as reported in a Chinese patent CN101575301A.

Ethylation and Hydrolysis Steps (Alternative Route)

  • Another method involves starting from para-aminosalicylic acid or its salts, followed by acetylation, ethylation using ethyl sulfate or monobromomethane, and chlorination with chlorosuccinimide.
  • Final hydrolysis under reflux with aqueous sodium hydroxide and ethanol yields the target compound.
  • This route achieves a total yield of approximately 71.7%, which is higher than earlier methods (~55%) and is more cost-effective and environmentally benign.

Formation of Hydrochloride Salt

  • The hydrochloride salt of ethyl 2-amino-5-chlorobenzoate is typically prepared by treating the free base with hydrochloric acid under controlled conditions.
  • This step enhances the compound's stability and facilitates handling and storage.
  • Reaction temperatures are generally maintained between 10°C and 90°C for optimal salt formation.

Comparative Table of Key Preparation Methods

Step Method Description Starting Material Key Reagents Conditions Yield (%) Advantages Reference
1 Chlorination of methyl anthranilate Methyl anthranilate Sodium hypochlorite, glacial acetic acid < -5°C, 30 min >85 High yield, mild reagents, low toxicity
2 Ammonolysis of ester intermediate 2-amino-5-chlorobenzoic acid methyl ester Ammonia water Heating, pressure in autoclave High Simple, practical, environmentally friendly
3 Ethylation and chlorination from para-aminosalicylic acid Para-aminosalicylic acid Diacetyl oxide, ethyl sulfate, chlorosuccinimide Multiple steps, reflux hydrolysis 71.7 Higher total recovery, fewer steps, industrially applicable
4 Hydrochloride salt formation Ethyl 2-amino-5-chlorobenzoate Hydrochloric acid 10°C to 90°C Quantitative Stable salt form, improved handling

Process Advantages and Environmental Considerations

  • The described methods emphasize the use of less toxic reagents such as sodium hypochlorite instead of more hazardous chlorinating agents like sulfur dichloride or thionyl chloride, which are corrosive and environmentally damaging.
  • The use of mixed aqueous-organic solvents and low-temperature conditions reduces side reactions and equipment corrosion.
  • Recycling of solvents and minimizing waste generation are integral to the processes, aligning with green chemistry principles.
  • The synthetic routes are economically favorable due to inexpensive starting materials and reduced reaction steps, suitable for scale-up in industrial settings.

Summary of Research Findings

  • The chlorination of anthranilate esters at the 5-position using sodium hypochlorite and glacial acetic acid at subzero temperatures is a robust and high-yielding approach.
  • Subsequent ammonolysis and purification afford ethyl 2-amino-5-chlorobenzoate in high purity.
  • Alternative routes starting from para-aminosalicylic acid with ethylation and chlorination steps also provide efficient synthesis with good overall yields.
  • Formation of the hydrochloride salt is straightforward and essential for practical applications.
  • These methods collectively offer improvements over older protocols that used highly toxic reagents and suffered from low yields and complex operations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chlorobenzoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group on the benzene ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are employed under mild conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the amino group.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include reduced benzoates with amino groups.

Scientific Research Applications

Ethyl 2-amino-5-chlorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chlorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to ethyl 2-amino-5-chlorobenzoate hydrochloride:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Methyl 2-amino-5-chlorobenzoate C₈H₈ClNO₂ 185.61 Methyl ester analogue; lower molecular weight and lipophilicity (LogP ~2.3). Intermediate in heterocyclic synthesis.
Methyl 2-acetamido-5-chlorobenzoate C₁₀H₁₀ClNO₃ 227.65 Acetamido substitution at the 2-position; increased steric bulk. Potential prodrug candidate.
Ethyl 2-benzyloxy-5-aminobenzoylglycine hydrochloride C₁₈H₂₀ClN₂O₄ 364.82 Benzyloxy and glycine modifications; enhanced hydrogen-bonding capacity. Peptide-mimetic drug development.
Methyl 2-(2-aminonicotinamido)-5-chlorobenzoate C₁₄H₁₂ClN₃O₃ 305.72 Nicotinamide-derived side chain; improved binding to kinase targets. Kinase inhibitor research.

Key Differences and Implications

Ester Group Variation (Ethyl vs. Methyl): Ethyl esters generally exhibit higher lipophilicity than methyl esters due to the longer alkyl chain, influencing membrane permeability and bioavailability. For example, ethyl 2-amino-5-chlorobenzoate (LogP = 2.68) is slightly more hydrophobic than its methyl counterpart (estimated LogP ~2.3) . Synthetic Routes: Methyl esters are often synthesized via sodium methoxide-mediated reactions under reflux, while ethyl esters require thionyl chloride and ethanol .

This compound is synthesized by acetylating the amino group of methyl 2-amino-5-chlorobenzoate . Benzyloxy-Glycine Derivative: The addition of a benzyloxy group and glycine moiety introduces hydrogen-bonding sites, which may improve target affinity in peptide-based therapeutics .

Hydrochloride Salt vs. Free Base: The hydrochloride form of ethyl 2-amino-5-chlorobenzoate enhances aqueous solubility (critical for intravenous formulations) compared to the free base. Crystal structure analysis reveals intermolecular N–H⋯O hydrogen bonds stabilizing the salt form .

Biological Activity: Methyl 2-(2-aminonicotinamido)-5-chlorobenzoate demonstrates enhanced kinase inhibition due to the nicotinamide side chain, which mimics ATP-binding motifs . this compound is primarily a scaffold for quinazolinones, which exhibit antitumor and antimicrobial properties .

Biological Activity

Ethyl 2-amino-5-chlorobenzoate hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article discusses its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group and a chloro substituent on the benzene ring, esterified with an ethyl group. The synthesis typically involves several steps, which can be optimized to enhance its biological activity. The compound can be synthesized through various methods, including nucleophilic substitution reactions and esterification processes.

Antimicrobial Properties

Research indicates that compounds similar to ethyl 2-amino-5-chlorobenzoate exhibit antimicrobial properties. Studies have shown that derivatives of chlorobenzoates can effectively inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain chlorobenzoate derivatives had significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It interacts with biological targets involved in inflammatory pathways, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases.

Analgesic Activity

The compound also exhibits analgesic effects, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain receptors or pathways related to inflammation.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that modifications in the structure could enhance cytotoxicity, with some derivatives showing IC50 values as low as 75 µM against HeLa cells .
  • Allosteric Modulation : Research has shown that this compound acts as an allosteric enhancer at the A1 adenosine receptor. This interaction suggests potential therapeutic applications in managing cardiac arrhythmias and ischemia.
  • Relaxant Properties : The relaxant properties of ethyl 2-amino-5-chlorobenzoate derivatives indicate their potential use in treating respiratory conditions such as asthma, where smooth muscle relaxation is beneficial.

Data Table: Biological Activities Summary

Activity Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
AnalgesicPain relief through receptor modulation
CytotoxicityIC50 values ranging from 75 µM to >200 µM
Allosteric ModulationEnhances A1 adenosine receptor activity
Relaxant PropertiesSmooth muscle relaxation in respiratory conditions

Q & A

Q. How does solvent selection impact the solubility and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL) and stabilize transition states in Suzuki-Miyaura couplings. Solvent dielectric constants (ε >30) correlate with reaction rates, validated via UV-Vis kinetics .

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